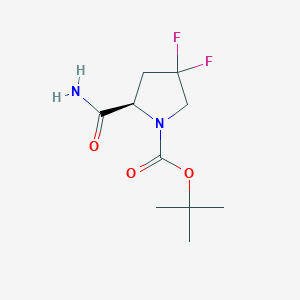
N-boc-4,4-difluoro-d-prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-boc-4,4-difluoro-d-prolinamide is a fluorinated derivative of proline, a significant amino acid in biochemistry. The compound is characterized by the presence of two fluorine atoms at the 4-position of the proline ring and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This structural modification enhances the compound’s stability and reactivity, making it a valuable tool in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-boc-4,4-difluoro-d-prolinamide typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4,4-difluoro-d-proline.
Protection of the Amino Group: The amino group of 4,4-difluoro-d-proline is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms N-boc-4,4-difluoro-d-proline.
Amidation: The carboxylic acid group of N-boc-4,4-difluoro-d-proline is then converted to an amide using reagents like thionyl chloride (SOCl2) followed by ammonia (NH3) or an amine source.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
N-boc-4,4-difluoro-d-prolinamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield 4,4-difluoro-d-prolinamide.
Amidation and Esterification: The amide group can participate in further amidation or esterification reactions to form more complex derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium fluoride (KF) in polar aprotic solvents.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Amidation and Esterification: Reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Major Products Formed
Substitution Products: Various substituted proline derivatives.
Hydrolysis Products: 4,4-difluoro-d-prolinamide.
Amidation/Esterification Products: Complex amides and esters.
科学研究应用
N-boc-4,4-difluoro-d-prolinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of protein folding and stability due to its ability to induce conformational changes in peptides.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals, particularly those targeting enzymes like dipeptidyl peptidase I (DPPI) and fibroblast activation protein (FAP).
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
作用机制
The mechanism by which N-boc-4,4-difluoro-d-prolinamide exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as dipeptidyl peptidase I (DPPI) and fibroblast activation protein (FAP).
Pathways Involved: It modulates the activity of these enzymes, leading to changes in peptide processing and cellular signaling pathways. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
N-boc-4,4-difluoro-l-proline: A similar compound with the same fluorinated proline structure but different stereochemistry.
N-boc-4,4-difluoro-l-proline methyl ester: A methyl ester derivative of N-boc-4,4-difluoro-l-proline.
4,4-difluoro-l-prolinamide: The non-Boc protected form of the compound.
Uniqueness
N-boc-4,4-difluoro-d-prolinamide is unique due to its specific stereochemistry and the presence of the Boc protecting group, which enhances its stability and reactivity. This makes it particularly valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
属性
分子式 |
C10H16F2N2O3 |
|---|---|
分子量 |
250.24 g/mol |
IUPAC 名称 |
tert-butyl (2R)-2-carbamoyl-4,4-difluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H16F2N2O3/c1-9(2,3)17-8(16)14-5-10(11,12)4-6(14)7(13)15/h6H,4-5H2,1-3H3,(H2,13,15)/t6-/m1/s1 |
InChI 键 |
FBQFSNRSVLFGLE-ZCFIWIBFSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CC(C[C@@H]1C(=O)N)(F)F |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


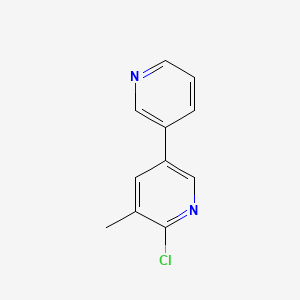
![2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B15248454.png)
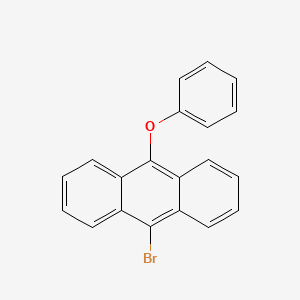
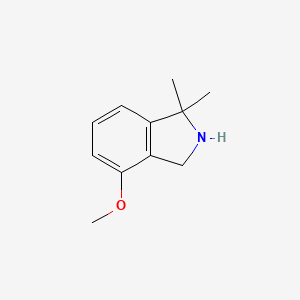
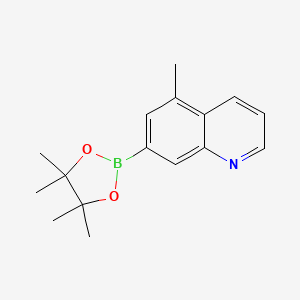

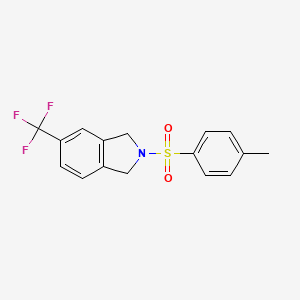
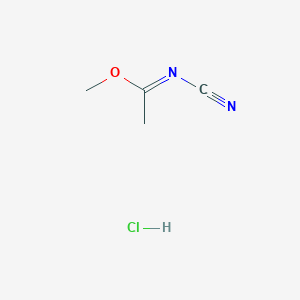
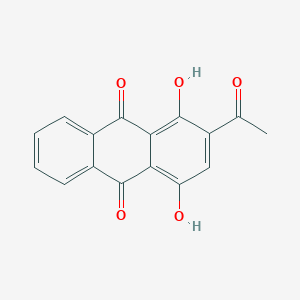
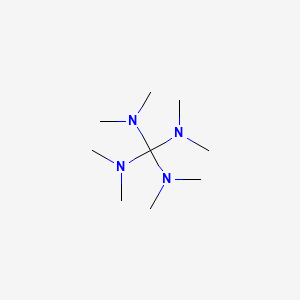
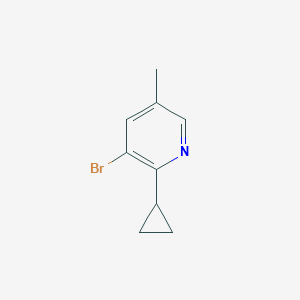
![2'-((2-Methoxy-9H-fluoren-3-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15248513.png)
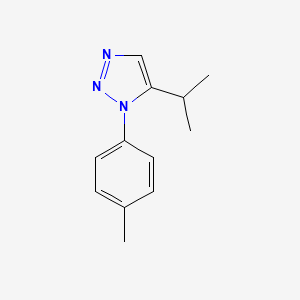
![6-[2-(2-Chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B15248522.png)
